Telluroxanthone
Overview
Description
Telluroxanthone is an organotellurium compound with the molecular formula C₁₃H₈OTe It is a derivative of xanthone, where one of the oxygen atoms is replaced by a tellurium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Telluroxanthone can be synthesized through a multi-step reaction process. One common method involves the following steps:
Chlorination: The starting material is chlorinated using chlorine gas in chloroform, yielding an intermediate product with an 81% yield.
Oxidation: The intermediate is then oxidized using chromium trioxide in acetic acid under heating conditions for 4 hours, resulting in a 47% yield.
Final Step: The product is treated with aqueous potassium carbonate and sodium sulfite in diethyl ether, achieving an 82% yield.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Telluroxanthone undergoes various chemical reactions, including:
Substitution: The tellurium atom in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include perchlorates and electron donors.
Substitution: Various nucleophiles can be used to replace the tellurium atom under suitable conditions.
Major Products:
Reduction Products: 9-aryltelluroxanthyl radicals and this compound radical anions.
Substitution Products: Compounds where the tellurium atom is replaced by other functional groups.
Scientific Research Applications
Telluroxanthone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a reagent in organic reactions.
Biology and Medicine: Research on this compound derivatives has shown potential in developing new therapeutic agents due to their unique chemical properties.
Industry: this compound and its derivatives are explored for their potential use in materials science, particularly in the development of novel materials with unique electronic and photonic properties
Mechanism of Action
The mechanism of action of telluroxanthone involves its ability to form stable radicals and radical anions. These species can interact with various molecular targets, leading to different chemical transformations. The exact molecular pathways and targets depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Telluroxanthone is unique compared to other xanthone derivatives due to the presence of the tellurium atom. Similar compounds include:
Xanthone: The parent compound with an oxygen atom instead of tellurium.
Selenoxanthone: A derivative where the oxygen atom is replaced by selenium.
Thioxanthone: A derivative where the oxygen atom is replaced by sulfur.
Uniqueness:
Properties
IUPAC Name |
telluroxanthen-9-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OTe/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZRITJSTAFTQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3[Te]2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OTe | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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